molecular formula C12H14N2O2 B101882 1,4-Diethoxyphthalazine CAS No. 19064-72-3

1,4-Diethoxyphthalazine

Cat. No.: B101882
CAS No.: 19064-72-3
M. Wt: 218.25 g/mol
InChI Key: OOTQDEUWWZEDFD-UHFFFAOYSA-N
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Description

1,4-Diethoxyphthalazine is a heterocyclic compound of significant interest in medicinal and synthetic chemistry as a versatile chemical intermediate. The phthalazine core is a recognized pharmacophore in drug discovery, with derivatives demonstrating a wide range of biological activities. Scientific literature indicates that structurally similar phthalazine compounds have been investigated for their potent anticancer properties, acting through mechanisms such as enzyme inhibition . Other researched areas for phthalazines include their potential as anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory agents . Researchers utilize this ethoxy-functionalized derivative primarily as a precursor or building block in the synthesis of more complex, target-oriented molecules, such as 1,4-disubstituted phthalazines, which are often designed for biological evaluation . The presence of the ethoxy groups offers a point for further chemical modification, enabling the exploration of structure-activity relationships. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diethoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-15-11-9-7-5-6-8-10(9)12(14-13-11)16-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTQDEUWWZEDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313451
Record name 1,4-Diethoxyphthalazine
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-72-3
Record name 1,4-Diethoxyphthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19064-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diethoxyphthalazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Advanced Transformations of 1,4 Diethoxyphthalazine

Electrophilic and Nucleophilic Substitution Reactions on the Phthalazine (B143731) Core

The phthalazine nucleus is an electron-deficient heteroaromatic system, which significantly influences its susceptibility to substitution reactions. Generally, electron-deficient aromatic rings are resistant to electrophilic attack and are more prone to nucleophilic substitution.

Electrophilic Substitution: Electrophilic aromatic substitution on the phthalazine core is generally difficult due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the carbocyclic ring. Reactions such as nitration, halogenation, and Friedel-Crafts acylation, which typically proceed readily with electron-rich aromatic compounds, are not commonly observed on the phthalazine ring itself under standard conditions. When such reactions are forced, they often require harsh conditions and may result in low yields or complex product mixtures. For instance, electrophilic reactions on some phthalazinone derivatives have been documented, but these often involve activation of the ring by other substituents or occur at a different part of the molecule. researchgate.net

Nucleophilic Substitution: In contrast, the electron-deficient nature of the phthalazine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C1 and C4 positions. While 1,4-diethoxyphthalazine itself has alkoxy groups that are not typical leaving groups in nucleophilic aromatic substitution, the reactivity of related 1,4-dihalophthalazines provides a strong indication of the core's reactivity. For example, 1,4-dichlorophthalazine (B42487) readily undergoes nucleophilic substitution with various nucleophiles, including amines and alkoxides, to yield 1,4-disubstituted phthalazines. nih.govjcsp.org.pk This suggests that under appropriate conditions, the ethoxy groups of this compound could potentially be displaced by stronger nucleophiles, although this would be a less favorable reaction compared to the displacement of a halide.

Reactions Involving the Ethoxy Substituents

The ethoxy groups at the 1 and 4 positions are the primary sites for a range of chemical transformations, including cleavage of the ether linkages and modifications of the ethyl chains.

The ether linkages in this compound can be cleaved under acidic conditions. This reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. The use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the formation of the corresponding halo-substituted phthalazine and ethanol (B145695). If an excess of the acid is used, the ethanol formed can be further converted to the corresponding ethyl halide.

Another potential reaction is transetherification, where the ethoxy groups are exchanged with other alkoxy groups. This can be achieved by treating this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed.

While less common for simple ethoxy groups, functionalization of the ethyl chains could theoretically be achieved. For instance, radical halogenation could introduce a halogen atom onto the ethyl group, which could then be subjected to further nucleophilic substitution or elimination reactions to introduce a variety of functional groups. However, such reactions would likely be complicated by the reactivity of the phthalazine core.

Derivatization Strategies for Enhancing Analytical Attributes and Chemical Functionality

Chemical derivatization is often employed to modify the properties of a compound, such as its volatility for gas chromatography (GC) analysis or to introduce functional handles for further reactions.

For analytical purposes, particularly gas chromatography, it is often necessary to derivatize polar compounds to increase their volatility. While this compound itself is relatively volatile, its potential hydrolysis products, 1,4-dihydroxyphthalazine (phthalhydrazide), would be significantly less volatile due to the presence of hydroxyl groups and tautomerism.

Silylation is a common derivatization technique where an active hydrogen in a hydroxyl or amino group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.gov This eliminates hydrogen bonding and increases the volatility of the compound. osti.gov If this compound were to be hydrolyzed to 1,4-dihydroxyphthalazine, the resulting diol could be readily silylated using common silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) in a suitable solvent like pyridine. This would convert the hydroxyl groups into trimethylsilyl ethers, significantly enhancing the compound's volatility for GC analysis. researchgate.net

The following table summarizes the key reactivity of this compound:

Reaction Type Reagents and Conditions Products Notes
Nucleophilic Substitution Strong nucleophiles (e.g., RNH₂, RO⁻)1,4-Disubstituted phthalazinesMore difficult than with 1,4-dihalophthalazines.
Ether Cleavage Strong acids (e.g., HBr, HI)1,4-Dihalophthalazine, EthanolExcess acid can convert ethanol to ethyl halide.
Ring-Opening (Oxidative) Strong oxidizing agents (e.g., KMnO₄)Pyridazinedicarboxylic acidInferred from reactivity of the parent phthalazine.
Ring-Opening (Reductive) Reducing agents (e.g., Zn/HCl)Orthoxylylene diamineInferred from reactivity of the parent phthalazine.
Silylation (of hydrolysis product) Silylating agents (e.g., BSTFA, TMCS/HMDS)1,4-Bis(trimethylsilyloxy)phthalazineFor enhancing volatility of the dihydroxy derivative for GC analysis.

Acylation and Alkylation for Enhanced Spectroscopic Response

The derivatization of compounds through acylation and alkylation is a common strategy to enhance their spectroscopic properties, facilitating their detection and quantification. Acylation involves the introduction of an acyl group (R-C=O) into a molecule, while alkylation adds an alkyl group. These modifications can alter the electronic properties of the molecule, often leading to increased fluorescence or a shift in absorbance maxima, which is beneficial for various analytical applications.

While specific studies on the acylation and alkylation of this compound for enhanced spectroscopic response are not extensively detailed in publicly available literature, the general principles of these reactions on similar heterocyclic structures suggest potential pathways. For instance, Friedel-Crafts acylation and alkylation are common methods for attaching these functional groups to aromatic rings. mnstate.edumdpi.com However, the reactivity of the phthalazine ring system, with its two nitrogen atoms, can influence the regioselectivity of these reactions.

In related phthalazine chemistries, derivatization is a key step. For example, in the synthesis of novel 1,4-disubstituted phthalazines, various functional groups are introduced to modify the compound's properties. nih.gov

Strategies for Introducing Chargeable Moieties to Improve Ionization Efficiency

Improving ionization efficiency is crucial for mass spectrometry analysis, as it directly impacts the sensitivity of detection. Introducing chargeable moieties to a molecule is a well-established method to achieve this. These groups can be either permanently charged (e.g., quaternary ammonium (B1175870) salts) or can be readily protonated or deprotonated under the conditions of the ion source (e.g., amines or carboxylic acids).

For this compound, several strategies could be envisioned for the introduction of such groups, drawing from general organic synthesis principles. One approach could involve the functionalization of the ethoxy groups. For example, dealkylation to the corresponding dihydroxyphthalazine would provide sites for further reaction. These hydroxyl groups could then be esterified with an amino acid, introducing a readily ionizable amino group.

Another potential strategy could involve reactions on the benzene (B151609) ring of the phthalazine core, although this would depend on the reactivity and accessibility of these positions. Electrophilic aromatic substitution reactions could potentially be employed to introduce groups that are either charged or can be converted to a charged species.

Optimization of Derivatization Conditions (Temperature, Time, Reagent Concentration)

The efficiency of a derivatization reaction is highly dependent on the reaction conditions. Optimizing parameters such as temperature, reaction time, and reagent concentration is critical to maximize the yield of the desired derivative and minimize the formation of byproducts. researchgate.net

The optimal conditions are specific to each reaction and substrate. For instance, some derivatization reactions may proceed efficiently at room temperature, while others may require heating to overcome activation energy barriers. google.com The reaction time must be sufficient to allow for complete conversion of the starting material, but not so long as to lead to decomposition of the product. The concentration of the derivatizing reagent is also a key factor; a sufficient excess is often used to drive the reaction to completion. researchgate.net

ParameterGeneral Optimization StrategyPotential Impact on Derivatization of this compound
Temperature Varied to find the optimal balance between reaction rate and product stability.Higher temperatures may increase reaction rates but could also lead to decomposition if the derivative is thermally labile.
Time Monitored to determine the point of maximum product formation without significant degradation.Insufficient time may lead to incomplete reaction, while excessive time could result in byproduct formation.
Reagent Concentration Adjusted to ensure a sufficient excess to drive the reaction to completion without causing significant background interference in subsequent analyses.A high concentration of the derivatizing reagent may be necessary for efficient conversion but could complicate sample cleanup and analysis.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of heterocyclic compounds like phthalazines is a significant area of study, as these reactions can lead to the formation of new derivatives with different biological or chemical properties.

Oxidation:

The phthalazine ring system can be susceptible to oxidation, particularly at the nitrogen atoms, to form N-oxides. The benzene ring can also undergo oxidation under certain conditions, potentially leading to the formation of quinones or hydroxylated derivatives. For example, the oxidation of naphthalene, a related bicyclic aromatic system, can yield 1,4-naphthoquinone. nih.gov The presence of electron-donating ethoxy groups on the phthalazine ring in this compound would likely influence the site and ease of oxidation.

Reduction:

The reduction of the phthalazine nucleus can lead to a variety of products, depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for example, could potentially reduce the heterocyclic ring to a dihydro- or tetrahydrophthalazine derivative. The specific conditions would determine the extent of reduction.

While specific studies detailing the oxidation and reduction of this compound are scarce, the general reactivity of the phthalazine core suggests that it would be susceptible to such transformations.

Advanced Spectroscopic Characterization Techniques for 1,4 Diethoxyphthalazine Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emerypharma.com For 1,4-Diethoxyphthalazine, high-resolution NMR provides detailed information about its proton and carbon framework.

A typical ¹H NMR spectrum would allow for the initial assignment of protons based on chemical shift, signal multiplicity, and integration. emerypharma.com Similarly, a ¹³C NMR spectrum would identify the unique carbon environments within the molecule. For a definitive assignment, however, multi-dimensional NMR techniques are indispensable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Atom Position Atom Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (4H) ¹H 7.5 - 8.5 Multiplets
Methylene (B1212753) (-OCH₂-) ¹H ~4.5 Quartet
Methyl (-CH₃) ¹H ~1.5 Triplet
Aromatic C (quaternary) ¹³C 140 - 150 -
Aromatic CH ¹³C 125 - 135 -
Methylene C (-OCH₂-) ¹³C ~65 -

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, resolving ambiguities that may arise from 1D spectra. usask.ca

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. usask.ca For this compound, a COSY spectrum would show a clear correlation between the methylene (-OCH₂-) protons and the methyl (-CH₃) protons of the ethoxy groups. It would also reveal the coupling network among the protons on the aromatic phthalazine (B143731) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.com An HSQC spectrum of this compound would definitively link the proton signals of the aromatic ring, the methylene groups, and the methyl groups to their corresponding carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). emerypharma.com This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the methylene protons (-OCH₂-) would show a correlation to the aromatic carbon to which the ethoxy group is attached, confirming the C-O bond. Correlations from the aromatic protons to various carbons within the phthalazine ring would confirm the fused ring structure.

Table 2: Expected 2D NMR Correlations for this compound

Experiment Correlated Nuclei Expected Key Correlations
COSY ¹H - ¹H Correlation between -OCH₂- and -CH₃ protons. Correlations among aromatic protons.
HSQC ¹H - ¹³C (1-bond) Aromatic ¹H to aromatic ¹³C. -OCH₂- ¹H to -OCH₂- ¹³C. -CH₃ ¹H to -CH₃ ¹³C.

| HMBC | ¹H - ¹³C (2-3 bonds) | -OCH₂- ¹H to the attached aromatic ¹³C. Aromatic ¹H to adjacent and distant aromatic ¹³C nuclei. -CH₃ ¹H to the -OCH₂- ¹³C. |

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to study time-dependent phenomena like conformational changes. researchgate.net In this compound, rotation around the C(aromatic)-O single bonds of the two ethoxy groups may be hindered. At low temperatures, this restricted rotation could lead to the observation of distinct signals for atoms that are equivalent at room temperature (a phenomenon known as decoalescence). By analyzing the changes in the NMR spectra with temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRAM) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. thermofisher.comgcms.cz This capability is crucial for confirming the identity of this compound and for elucidating its structure through fragmentation analysis. thermofisher.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing small to medium-sized organic molecules. nih.gov In positive ion mode, this compound would be expected to readily form a protonated molecular ion, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) can confirm its elemental formula (C₁₂H₁₄N₂O₂).

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, though it is more commonly associated with large biomolecules. shimadzu.com However, with the selection of an appropriate matrix compound that absorbs the laser energy, MALDI can be effectively used for small molecules. researchgate.netfrontiersin.org It typically produces singly charged ions, such as [M+H]⁺ or [M+Na]⁺, which simplifies spectral interpretation. shimadzu.com

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. wikipedia.orgencyclopedia.pub It involves isolating the precursor ion (e.g., the [M+H]⁺ of this compound) and subjecting it to fragmentation, often through Collision-Induced Dissociation (CID). wikipedia.org In CID, the precursor ion collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller product ions. wikipedia.orgnih.gov

The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound ([M+H]⁺, expected m/z 219.1128), the most likely fragmentation pathways would involve the ethoxy groups.

Proposed Fragmentation Pathway:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethoxy-substituted aromatic compounds is the neutral loss of an ethylene molecule (28.0313 Da), resulting in a fragment ion at m/z 191.0815.

Sequential loss of ethylene: The remaining ethoxy group can undergo the same fragmentation, leading to a second loss of ethylene and a fragment at m/z 163.0504.

Loss of acetaldehyde (B116499) (CH₃CHO): An alternative pathway could involve the loss of a neutral acetaldehyde molecule (44.0262 Da), leading to a fragment at m/z 175.0866.

Analyzing the masses of these product ions with high resolution allows for the confirmation of their elemental formulas, providing strong evidence for the proposed fragmentation pathways and, by extension, the structure of the parent molecule. mdpi.comscirp.org

Table 3: Predicted HRMS Fragments for Protonated this compound ([C₁₂H₁₅N₂O₂]⁺)

Ion Description Proposed Formula Predicted m/z
Precursor Ion [M+H]⁺ [C₁₂H₁₅N₂O₂]⁺ 219.1128
Fragment [M+H - C₂H₄]⁺ [C₁₀H₁₁N₂O₂]⁺ 191.0815
Fragment [M+H - 2C₂H₄]⁺ [C₈H₇N₂O₂]⁺ 163.0502

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley.complus.ac.at The resulting spectra provide a unique molecular fingerprint and information about the functional groups present. wiley.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecule's dipole moment. spectroscopyonline.com For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching (both aromatic and aliphatic), C-O stretching of the ether linkage, and C=N and C=C stretching vibrations within the phthalazine ring system. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves scattering light off a molecule and analyzing the energy shifts in the scattered photons. libretexts.org Vibrational modes that cause a change in the molecule's polarizability are Raman-active. plus.ac.at Raman spectroscopy is particularly useful for identifying vibrations of symmetric, non-polar bonds. In this compound, the aromatic ring vibrations would be expected to produce strong Raman signals.

Together, IR and Raman provide a more complete picture of the molecule's vibrational framework.

Table 4: Expected Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretching 3000 - 3100 IR, Raman
Aliphatic C-H (-CH₂-, -CH₃) Stretching 2850 - 3000 IR, Raman
Aromatic C=C / C=N Ring Stretching 1450 - 1650 IR, Raman
C-O (Ether) Stretching 1200 - 1270 (asymmetric), 1020-1080 (symmetric) IR

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czspectroscopyonline.com For this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its specific structural components.

The key functional groups in this compound are the aromatic phthalazine core, the C-N bonds within the heterocyclic ring, the ether (C-O-C) linkages, and the aliphatic C-H bonds of the ethoxy groups. The expected vibrational frequencies for these groups are summarized below.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring portion of the phthalazine structure typically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethoxy substituents are expected in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iq

Aromatic C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic phthalazine ring system give rise to a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-O-C Stretch (Ether): The characteristic asymmetric and symmetric C-O-C stretching vibrations of the diethoxy groups are prominent in the spectrum, typically appearing in the 1000-1300 cm⁻¹ range. libretexts.org

C-H Bending: Bending vibrations (scissoring, rocking, wagging) for the aliphatic CH₂ and CH₃ groups occur in the 1350-1470 cm⁻¹ range. uomustansiriyah.edu.iq Out-of-plane bending for the aromatic C-H bonds can also provide information about the substitution pattern on the benzene ring, typically found in the 675-900 cm⁻¹ region. vscht.cz

Table 1: Predicted FT-IR Characteristic Group Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (CH₂, CH₃)Stretch2850 - 3000
Aromatic Ring (C=C, C=N)Stretch1400 - 1600
Ether (C-O-C)Asymmetric & Symmetric Stretch1000 - 1300
Aliphatic C-H (CH₂, CH₃)Bending1350 - 1470
Aromatic C-HOut-of-Plane Bend675 - 900

This table is based on established group frequency correlations for organic molecules.

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy for Rapid Analysis

Quantum Cascade Laser (QCL) Infrared Spectroscopy utilizes high-power, tunable semiconductor lasers that operate in the mid-infrared range. teamwavelength.com This technology offers significant advantages over traditional FT-IR spectroscopy, including much higher spectral power and faster acquisition times. mdpi.comnih.gov These features make QCL-IR particularly well-suited for applications requiring rapid analysis, such as real-time reaction monitoring or high-throughput screening.

In the context of this compound analysis, a QCL-based system could be employed to:

Monitor Synthesis: Track the formation of this compound from its precursors in real-time by focusing on the appearance of key absorption bands, such as the characteristic C-O-C ether stretch.

Perform Quantitative Analysis: The high power of QCLs allows for measurements in highly absorbing media, such as aqueous solutions, which is challenging for conventional FT-IR. nih.gov This enables rapid and precise quantification of this compound in various matrices.

High-Throughput Screening: The speed of QCL-IR facilitates the rapid analysis of multiple samples, which is beneficial in process development and quality control settings. teamwavelength.comhamamatsu.com

QCLs can be configured as broadly tunable external cavity (EC-QCL) systems, which can scan across a wide spectral range, or as distributed feedback (DFB-QCL) lasers that are tuned to a specific frequency for monitoring a single analyte. teamwavelength.commdpi.com

Optical Photothermal Infrared (O-PTIR) Spectroscopy for High-Resolution Analysis

Optical Photothermal Infrared (O-PTIR) spectroscopy is a super-resolution IR technique that overcomes the optical diffraction limit inherent in conventional IR microscopy. nih.govtoray-research.co.jp It combines a tunable, pulsed IR laser (often a QCL) with a co-focused visible laser probe. photothermal.com When the IR laser's wavelength matches a vibrational mode of the sample, it absorbs light and heats up, causing localized thermal expansion. This expansion is detected by the visible probe laser, allowing for the acquisition of IR spectra with spatial resolution down to the sub-micrometer scale. photothermal.comnih.gov

For the analysis of this compound, O-PTIR would be invaluable for:

Analyzing Microcrystals: Obtaining high-quality IR spectra from individual microcrystals or polymorphic forms of the compound, which is not possible with standard IR techniques.

Heterogeneous Sample Analysis: Mapping the chemical distribution of this compound within a mixture or a composite material at high resolution. mst.or.jp

Thin Film Characterization: Analyzing the chemical structure and homogeneity of thin films containing this compound with a resolution far exceeding that of FT-IR. nih.gov

The non-destructive nature of O-PTIR and its ability to generate spectra directly comparable to standard FT-IR libraries make it a powerful tool for detailed, high-resolution chemical imaging and analysis. mst.or.jp

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy for Micro/Nano-Scale Characterization

Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy provides chemical information at the nanoscale by combining the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. nih.govspectralysbiotech.com In this technique, a pulsed tunable IR laser illuminates the sample, and the resulting photothermal expansion is detected by the sharp tip of an AFM cantilever in direct contact with the surface. elettra.euspectroscopyonline.com This allows for the acquisition of IR spectra and chemical images with a spatial resolution of tens of nanometers. nih.gov

The application of AFM-IR to this compound could enable:

Nanoscale Chemical Mapping: Visualizing the distribution of the compound on a surface or within a nanoscale domain with a resolution far beyond the optical diffraction limit. spectralysbiotech.com

Sub-Cellular Analysis: If used as a probe in biological systems, AFM-IR could potentially map its location within subcellular structures without the need for fluorescent labeling. nih.gov

Characterization of Nanomaterials: Analyzing the surface chemistry of nanoparticles or nanofibers functionalized with this compound.

Recent advancements, such as closed-loop AFM-IR, have further enhanced the sensitivity and reliability of the technique, making it possible to characterize even monolayer-thick films. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. bbec.ac.in This absorption promotes electrons from a lower energy ground state to a higher energy excited state. up.ac.za The phthalazine ring system in this compound acts as the primary chromophore, the part of the molecule responsible for absorbing light. uzh.ch

The UV-Vis spectrum of this compound is expected to show absorptions arising from:

π → π* Transitions: These are high-energy transitions involving the promotion of electrons from pi (π) bonding orbitals to pi (π*) antibonding orbitals within the aromatic phthalazine system. These transitions are typically strong and result in intense absorption bands. bbec.ac.inuzh.ch Aromatic compounds like benzene show primary bands around 180-200 nm and a weaker secondary band around 260 nm. up.ac.za

n → π* Transitions: These transitions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uzh.ch

The presence of the electron-donating ethoxy groups on the phthalazine ring is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to the unsubstituted phthalazine parent molecule. This is due to the interaction of the oxygen lone pairs with the aromatic π-system.

Table 2: Predicted Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Relative Intensity
π → ππ → πShorter Wavelength (UV-C, UV-B)High
n → πn → πLonger Wavelength (UV-A)Low

This table provides a generalized prediction based on the principles of electronic spectroscopy for aromatic and heterocyclic compounds.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative elemental composition and information about the chemical environment and oxidation states of atoms within the top few nanometers of a sample's surface. nottingham.ac.ukphi.com The sample is irradiated with X-rays, causing the emission of core-level electrons. bnl.gov The binding energy of these emitted photoelectrons is unique to each element and is sensitive to the local chemical environment (oxidation state). uni-ulm.deyoutube.com

An XPS analysis of a pure sample of this compound would yield the following information:

Elemental Composition: Survey scans would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O), and allow for the determination of their relative atomic concentrations, which should match the empirical formula C₁₂H₁₄N₂O₂. uni-ulm.de

Chemical State Analysis: High-resolution scans of the C 1s, N 1s, and O 1s regions would provide insight into the bonding environments.

C 1s Spectrum: The C 1s signal would be complex, resolvable into components representing the different types of carbon atoms: aromatic C-C/C-H, aromatic C-N, aromatic C-O, and aliphatic O-C.

N 1s Spectrum: The N 1s spectrum would show a peak corresponding to the nitrogen atoms within the phthalazine ring. The binding energy would be characteristic of nitrogen in a heterocyclic aromatic system.

O 1s Spectrum: The O 1s spectrum would show a single major component corresponding to the oxygen atoms in the C-O-C ether linkages.

The precise binding energies can reveal information about oxidation states. For instance, if the compound degrades via oxidation, new peaks at higher binding energies in the C 1s or N 1s spectra could indicate the formation of carbonyl or N-oxide species. tasconusa.commccrone.com

Table 3: Predicted XPS Core Level Information for this compound

Element Core Level Expected Chemical Environments
CarbonC 1sAromatic (C-C, C-H), C-N, C-O, Aliphatic (O-C-C)
NitrogenN 1sHeterocyclic Aromatic (C-N=N-C)
OxygenO 1sEther (C-O-C)

This table outlines the expected distinguishable chemical states for each element based on the molecular structure.

Crystallographic Analysis and Solid State Structural Elucidation of 1,4 Diethoxyphthalazine

Methodologies for Single-Crystal Growth and Optimization

The successful elucidation of a crystal structure is critically dependent on the availability of high-quality single crystals. For 1,4-Diethoxyphthalazine, as with many organic compounds, suitable crystals for X-ray diffraction analysis are typically grown from solution. Common techniques involve the slow evaporation of a saturated solution, or the gradual cooling of a hot, saturated solution. The choice of solvent is crucial and is often determined empirically, with solvents like ethanol (B145695), acetone, or mixtures thereof being common candidates for phthalazine (B143731) derivatives. ias.ac.inscielo.br Optimization of crystal growth may involve controlling the rate of evaporation or cooling, as well as the concentration of the solution to obtain crystals of adequate size and quality, free from significant defects. scielo.brmdpi.com

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Position Determination

The process involves mounting a single crystal on a diffractometer and bombarding it with a monochromatic X-ray beam. carleton.edu The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the crystal structure can be solved and refined. rsc.org

The fundamental building block of a crystal is the unit cell, which is defined by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the symmetry operations that describe the arrangement of molecules within it, known as the space group. carleton.edu For a given crystalline form of this compound, these parameters are unique and essential for its characterization. For instance, a related compound, 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide, was found to crystallize in the monoclinic system with the space group C2/c. mdpi.com The determination of the unit cell and space group is the first step in solving the crystal structure. rsc.org

Table 1: Illustrative Crystallographic Data for a Phthalazine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
α (°) 90
β (°) 105.67
γ (°) 90
Volume (ų) 1324.5
Z 4

Table 2: Selected Intramolecular Geometric Parameters (Hypothetical)

Bond/Angle Value (Å or °)
C-N Bond Length 1.34
C-O Bond Length 1.37
C-C (aromatic) 1.39
N-C-C Angle 120.5
C-O-C Angle 118.2

Note: This table presents hypothetical data for illustrative purposes.

Analysis of Intermolecular Interactions in the Crystal Lattice

While this compound itself lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds can play a significant role in the crystal packing. In many organic crystals, these interactions form extensive networks that contribute to the stability of the lattice. researchgate.netcetjournal.it The analysis of these networks involves identifying short contacts between hydrogen atoms and electronegative atoms (N, O) and analyzing their geometry.

Table 3: Compound Names Mentioned

Compound Name
This compound
Ethanol
Acetone
2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide

Polymorphism and Co-crystallization Studies

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. ugr.es These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. As a consequence, polymorphs of a compound can exhibit different physical properties, including solubility, melting point, stability, and dissolution rate. mdpi.com

Currently, there are no published studies identifying or characterizing polymorphs of this compound. A comprehensive polymorphism screen would be a critical step in the solid-state characterization of this compound. Such a study would typically involve crystallizing the compound from a wide variety of solvents and under different conditions (e.g., varying temperature, pressure, and evaporation rates) to induce the formation of different crystalline phases. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize any resulting polymorphs.

Co-crystallization

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule (like this compound) with another molecule, known as a co-former, in a specific stoichiometric ratio. japsonline.commdpi.com These components are linked together in the crystal lattice by non-covalent interactions, most commonly hydrogen bonds. ugr.es Co-crystals are a distinct class of multi-component solids and can be used to modify the physicochemical properties of a compound, such as its solubility and stability, without altering its covalent structure. mdpi.comjapsonline.com

There are no reports in the scientific literature of co-crystals involving this compound. The molecular structure of this compound, which contains potential hydrogen bond acceptors (the nitrogen atoms of the phthalazine ring and the oxygen atoms of the ethoxy groups), suggests that it could be a viable candidate for co-crystallization with suitable co-formers, particularly hydrogen bond donors like carboxylic acids or phenols. ugr.esnih.gov The formation of co-crystals could provide a route to new solid forms of this compound with potentially enhanced properties.

Charge Density Distribution Analysis via High-Resolution X-ray Diffraction

Charge density distribution analysis is an advanced crystallographic technique that provides detailed insight into the electronic structure of a molecule within a crystal. uni-goettingen.demdpi.com It goes beyond the simple determination of atomic positions to map the distribution of electron density throughout the unit cell, revealing the nature of chemical bonds and intermolecular interactions. nih.govrsc.org This is typically achieved through high-resolution X-ray diffraction experiments, where diffraction data is collected to a very high scattering angle. arxiv.orgesrf.frnih.gov

No experimental charge density studies on this compound have been reported. Such an analysis could provide valuable, quantitative information about the chemical bonding within the molecule. By applying theoretical models, such as the Quantum Theory of Atoms in Molecules (QTAIM), to the experimentally determined charge density, one could analyze the properties of bond critical points (BCPs). uni-goettingen.de This would allow for the characterization of covalent bond orders, the degree of ionic vs. covalent character, and the strength of any non-covalent interactions present in the crystal lattice. mdpi.comnih.gov

For this compound, a charge density study could precisely map the electrostatic potential, highlighting the electron-rich and electron-poor regions of the molecule. This would offer a fundamental understanding of its intermolecular interactions and reactivity in the solid state. uni-goettingen.de

Computational Chemistry and Theoretical Investigations of 1,4 Diethoxyphthalazine

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. unige.ch It offers a good balance between accuracy and computational cost, making it suitable for calculating various molecular properties of 1,4-diethoxyphthalazine. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves finding the minimum energy conformation of the phthalazine (B143731) ring system and the flexible ethoxy side chains.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-N21.33C1-N2-N1119.5
C1-N21.35N2-C1-C8a121.0
C4-C4a1.41C4a-C4-O1118.0
C1-O21.37C1-O2-C9117.5
O2-C91.44O2-C9-C10109.5
C4-O11.37C4-O1-C11117.8
O1-C111.44O1-C11-C12109.5
C1-C8a-N1--0.5
C4-C4a-N2---0.5
C1-O2-C9-C10--179.8
C4-O1-C11-C12---179.5

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. ossila.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phthalazine ring and the oxygen atoms of the ethoxy groups, while the LUMO would likely be distributed over the aromatic system.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the phthalazine ring and the oxygen atoms of the ethoxy groups, making them potential sites for interaction with electrophiles. The hydrogen atoms of the ethoxy groups and the aromatic protons would exhibit positive potential.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap (ΔE)5.15
Ionization Potential (I)6.25
Electron Affinity (A)1.10
Electronegativity (χ)3.675
Chemical Hardness (η)2.575
Chemical Softness (S)0.194

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. schrodinger.com

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgliverpool.ac.uk By comparing the calculated chemical shifts with experimental spectra, one can assign the signals to specific atoms in the molecule, aiding in structure elucidation. caspre.canih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. cheminfo.org This allows for the assignment of characteristic vibrational modes to specific functional groups within this compound, such as the C-O-C stretching of the ether groups, the C=N stretching of the phthalazine ring, and the aromatic C-H stretching. libretexts.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.de By calculating the energies of electronic transitions, one can predict the wavelengths of maximum absorption (λmax). For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* and n-π* transitions within the aromatic phthalazine system.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (δ, ppm)Aromatic Protons: 7.8-8.2, O-CH₂: 4.5, CH₃: 1.5
¹³C NMRChemical Shift (δ, ppm)Aromatic C: 125-155, O-CH₂: 65, CH₃: 15
IRVibrational Frequency (cm⁻¹)C-H (aromatic): 3050-3100, C-H (aliphatic): 2850-3000, C=N: 1620, C-O-C: 1250, 1050
UV-Visλmax (nm)~280, ~340

Advanced Reaction Pathway Calculations and Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the potential energy surface (PES) for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states. smu.edu Transition state theory can then be used to calculate reaction rates. e3s-conferences.org For example, one could computationally study the hydrolysis of the ethoxy groups or electrophilic substitution reactions on the phthalazine ring. This involves locating the transition state structure for each step of the reaction and calculating the activation energy, which provides insight into the reaction's feasibility. uni-muenchen.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. rsc.org While often used for predicting biological activity, QSAR can also be applied to model chemical reactivity. nih.gov By developing a QSAR model based on a series of related phthalazine derivatives, it would be possible to predict the reactivity of this compound in various chemical reactions. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) and correlating them with experimentally determined reactivity data. Such models can be valuable for predicting the behavior of new, unsynthesized compounds.

Virtual Screening and Computational Design for Novel Derivatives (Excluding Biological Activity)

The exploration of novel chemical entities with tailored properties is a cornerstone of modern materials science and drug discovery. In the context of this compound, computational chemistry provides a powerful toolkit for the rational design of new derivatives. Virtual screening and computational design methodologies enable the systematic exploration of chemical space to identify derivatives with optimized physicochemical and structural characteristics, without the immediate consideration of their biological effects. These in silico techniques significantly reduce the time and cost associated with experimental synthesis and testing by prioritizing candidates with the highest probability of possessing desired traits.

Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to possess a specific set of properties. This process can be broadly categorized into ligand-based and structure-based approaches. In the absence of a defined biological target, ligand-based virtual screening becomes particularly relevant. This approach leverages the known properties of a lead compound, in this case, this compound, to identify or design novel analogs with similar or improved characteristics.

One of the key strategies in the computational design of novel derivatives is the systematic modification of the parent scaffold and the subsequent calculation of various molecular descriptors. These descriptors quantify different aspects of a molecule's structure and properties, such as its electronic distribution, size, shape, and potential for intermolecular interactions. By analyzing how these descriptors change with structural modifications, it is possible to build predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, to guide the design of new derivatives with specific, non-biological endpoints.

For instance, the design of novel this compound derivatives might focus on modifying the ethoxy groups or substituting various positions on the phthalazine ring. Computational tools can then be employed to predict how these changes affect properties like solubility, lipophilicity, and electronic characteristics.

The following table illustrates a hypothetical virtual screening workflow for designing novel this compound derivatives with a focus on physicochemical properties.

StepDescriptionComputational Tools/MethodsDesired Outcome
1. Library Generation Creation of a virtual library of this compound derivatives by systematically introducing various substituents at different positions of the phthalazine core.Combinatorial library generation softwareA diverse set of virtual compounds for screening.
2. Descriptor Calculation Computation of a wide range of molecular descriptors for each derivative in the library.Molecular modeling software (e.g., Schrödinger Suite, MOE)A dataset linking chemical structure to calculated properties.
3. Physicochemical Profiling Filtering of the library based on desired physicochemical properties such as molecular weight, logP (lipophilicity), and polar surface area (PSA).QSPR models, cheminformatics toolkitsA subset of derivatives with drug-like physical properties.
4. Conformational Analysis Exploration of the conformational space of the filtered derivatives to identify low-energy conformers.Molecular mechanics force fields (e.g., OPLS, MMFF)Understanding the preferred 3D structures of the derivatives.
5. Electronic Property Analysis Calculation of quantum chemical descriptors such as HOMO-LUMO gap and dipole moment to assess electronic characteristics.Density Functional Theory (DFT) calculationsIdentification of derivatives with specific electronic properties.
6. Final Selection Prioritization of a small set of promising derivatives for potential synthesis based on the comprehensive computational analysis.Multi-parameter optimization algorithmsA focused list of novel this compound derivatives for further investigation.

A crucial aspect of computational design is the detailed analysis of how specific structural modifications influence key molecular properties. For example, introducing electron-withdrawing or electron-donating groups at various positions on the phthalazine ring can significantly alter the electronic landscape of the molecule. The table below presents hypothetical data for a set of designed this compound derivatives, illustrating the impact of substitution on calculated physicochemical properties.

DerivativeSubstitutionMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
Parent None218.262.5036.92
Derivative A 6-Fluoro236.252.6536.92
Derivative B 6,7-Dichloro287.153.5236.92
Derivative C 6-Nitro263.262.3582.70
Derivative D 6-Amino233.281.9062.95
Derivative E 5-Methoxy248.292.4546.15

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, quantum chemical calculations can provide deeper insights into the intrinsic properties of the designed derivatives. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are fundamental quantum chemical descriptors that can be related to a molecule's reactivity and electronic transitions. The following table showcases hypothetical quantum chemical data for the same set of derivatives.

DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Parent -6.20-1.504.70
Derivative A -6.35-1.604.75
Derivative B -6.50-1.804.70
Derivative C -6.80-2.504.30
Derivative D -5.90-1.304.60
Derivative E -6.10-1.404.70

Note: The data in this table is hypothetical and for illustrative purposes only.

Through the iterative process of computational design, virtual screening, and property prediction, a manageable number of novel this compound derivatives can be prioritized for synthesis and experimental validation of their physicochemical properties. This rational, computer-aided approach accelerates the discovery of new chemical entities with finely tuned characteristics for a wide range of applications, independent of their biological function.

Coordination Chemistry of 1,4 Diethoxyphthalazine As a Ligand

Ligand Design Principles for Phthalazine-Based Coordination Compounds

The design of phthalazine-based ligands for coordination compounds is guided by several key principles aimed at controlling the structure, and consequently the properties, of the resulting metal complexes. The phthalazine (B143731) moiety itself provides a rigid, planar N,N-donor set that can act as a bridging unit between two metal centers. This has been effectively utilized in the creation of dinuclear complexes where the distance and orientation between the metals are controlled by the phthalazine backbone. acs.orgacs.org

One of the primary strategies in designing phthalazine-based ligands involves the introduction of substituents at various positions on the phthalazine ring. These substituents can be used to tune the electronic properties of the ligand, such as its donor strength, and to introduce steric bulk that can influence the coordination geometry around the metal ion. For instance, bulky substituents can create a hydrophobic pocket around the metal center, which can stabilize certain oxidation states or intermediates. acs.orgnih.gov The design of such ligands is crucial for mimicking the active sites of metalloenzymes. acs.org

Furthermore, the phthalazine core can be incorporated into larger, polydentate ligand frameworks. By attaching other donor groups to the phthalazine ring, ligands with higher denticity can be synthesized. These multidentate ligands can form more stable complexes and allow for the construction of intricate coordination architectures, including grids and other polynuclear assemblies. rsc.orgacs.orgnih.gov The choice of the appended donor groups and the length and flexibility of the linker arms are critical design elements that dictate the final structure of the coordination compound. The development of such dinucleating ligands is also driven by the quest for efficient catalysts for processes like water oxidation. olemiss.edu

Synthesis of 1,4-Diethoxyphthalazine Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not widely reported, general methods for the synthesis of phthalazine-based coordination compounds can be applied. These typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial and can influence the outcome of the reaction, sometimes leading to the formation of different crystal polymorphs or solvated complexes.

The synthesis often relies on the direct reaction of the phthalazine ligand with a metal precursor, such as a metal halide or perchlorate, in a polar solvent like methanol, ethanol (B145695), or acetonitrile. The reaction conditions, including temperature and reaction time, can be varied to optimize the yield and crystallinity of the product. In some cases, the use of a base may be necessary to deprotonate the ligand if it has acidic protons.

The formation of metal complexes with phthalazine-based ligands is often governed by self-assembly processes. znaturforsch.com In coordination-driven self-assembly, the final structure is the result of the spontaneous organization of the metal ions and ligands into a thermodynamically stable arrangement. nih.gov The geometry and coordination preferences of the metal ion, along with the shape and binding sites of the ligand, direct the assembly process.

For phthalazine ligands, their ability to bridge two metal centers makes them excellent building blocks for the self-assembly of polynuclear complexes and coordination polymers. znaturforsch.com The rigidity of the phthalazine unit helps to enforce a specific distance and orientation between the metal centers. The ultimate structure of the self-assembled product can be influenced by factors such as the metal-to-ligand ratio, the presence of counter-ions, and the solvent used for the reaction. Serendipitous self-assembly, where unexpected and complex structures are formed, is also a common feature in the coordination chemistry of transition metal clusters. mdpi.com

The choice of the central metal ion plays a pivotal role in determining the structure, and consequently the physical and chemical properties, of the resulting phthalazine complex.

Transition Metals: Transition metals are the most commonly used metal ions in coordination with phthalazine-based ligands. academicjournals.org Their variable oxidation states and diverse coordination geometries allow for the formation of a wide range of complexes with interesting magnetic, electronic, and catalytic properties. bhu.ac.in First-row transition metals like manganese, iron, cobalt, nickel, and copper have been extensively studied. rsc.orgnih.gov For example, copper(II) complexes with phthalazine ligands have been investigated for their magnetic properties and potential applications in materials science. cdnsciencepub.com Iron(II) complexes with phthalazine have been shown to exhibit spin-crossover behavior. usv.rorsc.orgnih.gov The coordination of phthalazine ligands to second and third-row transition metals like ruthenium and rhodium has also been explored, with applications in catalysis. acs.orgmdpi.com

Main Group Elements: The coordination chemistry of phthalazine ligands with main group elements is less explored compared to transition metals. However, the incorporation of main group elements into polynuclear complexes is a growing area of research. nih.gov Main group elements can act as structural components, or they can actively participate in the reactivity of the complex. Their different coordination preferences and Lewis acidity compared to transition metals can lead to the formation of novel structures with unique properties.

Spectroscopic and Structural Characterization of Metal-1,4-Diethoxyphthalazine Complexes

The characterization of metal complexes of phthalazine derivatives relies on a combination of spectroscopic and structural techniques. While specific data for this compound complexes are scarce, the methods used for related compounds are well-established.

Common spectroscopic techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the phthalazine ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and other characteristic bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in solution and can confirm the coordination to the metal ion.

For a hypothetical mononuclear complex of this compound, one would expect the ligand to chelate to the metal center through its two nitrogen atoms, forming a five-membered ring. In a dinuclear complex, the phthalazine ligand would likely bridge two metal centers. The ethoxy groups would be expected to influence the crystal packing through intermolecular interactions.

A representative table of crystallographic data for a related phthalazine complex is shown below.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (deg) Ref.
[Cu2(µ-phtz)3(phtz)2][CF3SO3]2C42H32Cu2F6N10O6S2MonoclinicC2/c26.952710.955819.2104127.268 znaturforsch.com

This table is for illustrative purposes and shows data for a bis(phthalazine)tris(µ-phthalazine)dicopper(I) trifluoromethanesulphonate complex.

For complexes containing paramagnetic metal ions, such as copper(II) or iron(II), magnetic susceptibility measurements provide valuable insights into the electronic structure and magnetic interactions between metal centers. cdnsciencepub.com Temperature-dependent magnetic susceptibility measurements can reveal whether the metal centers in a dinuclear or polynuclear complex are ferromagnetically (spins aligned) or antiferromagnetically (spins opposed) coupled.

For example, studies on dinuclear copper(II) complexes with bridging phthalazine ligands have shown that the nature and magnitude of the magnetic exchange interaction are highly dependent on the Cu-N-N-Cu dihedral angle. cdnsciencepub.com Iron(II) complexes of phthalazine have been shown to exhibit spin-crossover (SCO) behavior, where the spin state of the iron center changes from low-spin to high-spin as a function of temperature. usv.rorsc.orgnih.govresearchgate.net This is accompanied by a change in the magnetic moment of the complex.

A table summarizing the magnetic properties of some iron(II) phthalazine complexes is presented below.

Compound T1/2↓ (K) T1/2↑ (K) Hysteresis Width (K) Ref.
[Fe(phtz)2Pd(CN)4]2022075 usv.rorsc.orgnih.gov
[Fe(phtz)2Pt(CN)4]2112187 usv.rorsc.orgnih.gov

This table shows the spin transition temperatures for 2D Hofmann-type clathrates containing phthalazine ligands.

Information Unavaliable for this compound Coordination Chemistry

Following a comprehensive search for scientific literature, no specific information was found regarding the coordination chemistry of the compound this compound. Detailed searches for its metal complexes, including their electronic and geometric properties, as well as any potential catalytic applications, yielded no results.

The current body of scientific literature does not appear to contain studies on the synthesis of metal complexes with this compound as a ligand. Consequently, there is no experimental or theoretical data available to describe the coordination number, geometry, or the application of Ligand Field and Molecular Orbital Theories to such compounds. Furthermore, no reports on the use of this compound metal complexes in catalytic organic transformations were identified.

While research exists on the coordination chemistry of other phthalazine derivatives, such as aminophthalazinones and imidazoline-phthalazines, which have been shown to form complexes with metal ions like copper(II) nih.govresearchgate.netmdpi.com, this information does not directly apply to this compound. The specific electronic and steric effects of the ethoxy groups at the 1 and 4 positions would significantly influence its coordination behavior, making extrapolation from other derivatives scientifically unsound.

Therefore, the requested article focusing solely on the coordination chemistry of this compound cannot be generated due to the absence of available research data on this specific compound.

Advanced Applications of 1,4 Diethoxyphthalazine in Organic Synthesis and Material Science

1,4-Diethoxyphthalazine as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Asymmetric synthesis, the construction of chiral molecules in an enantiomerically pure form, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. researchgate.net Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.net

Currently, there is a lack of direct scientific literature reporting the use of this compound specifically as a chiral auxiliary or ligand in asymmetric synthesis. However, the phthalazine (B143731) core has been successfully employed in the development of chiral molecules through asymmetric methodologies. For instance, an organocatalyzed three-component cascade reaction involving isatins, malononitrile (B47326) or cyanoacetate, and phthalhydrazide (B32825) has been developed to produce spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with high enantiomeric excess (up to >99% ee). nih.gov This reaction demonstrates that the phthalazine moiety can be a key structural component of complex chiral architectures.

Another significant advancement is the asymmetric dearomatization of phthalazines. csic.esacs.orgacs.org Researchers have developed a method for the enantioselective synthesis of 1,2-dihydrophthalazines through an anion-binding catalysis approach. csic.esacs.orgacs.org This process involves the addition of silyl (B83357) ketene (B1206846) acetals to N-acylphthalazinium chlorides generated in situ, catalyzed by a chiral thiourea (B124793) derivative. csic.esacs.orgacs.org These studies underscore the potential of the phthalazine scaffold to participate in stereoselective transformations, paving the way for future investigations into how derivatives like this compound could be designed to function as chiral ligands or auxiliaries.

Asymmetric Synthesis Method Phthalazine Derivative Class Key Features Reported Enantioselectivity
Organocatalytic Cascade ReactionSpiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine]sThree-component reaction; cinchona-squaramide catalyst. nih.govUp to >99% ee nih.gov
Anion-Binding Catalysis1,2-DihydrophthalazinesDearomatization of phthalazines; chiral thiourea catalyst. csic.esacs.orgHigh enantioselectivities acs.org

Utilization as a Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. analchemres.orgnih.gov This approach is valued for its atom economy, reduced reaction times, and the ability to generate molecular diversity. thieme-connect.com

While specific examples of this compound being used as a building block in MCRs are not documented in the available literature, the phthalazine skeleton is a common and versatile component in such reactions. Numerous studies have demonstrated the synthesis of complex phthalazine derivatives through MCRs. For example, 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have been synthesized via a one-pot, three-component reaction of phthalhydrazide, aromatic aldehydes, and malononitrile or ethyl cyanoacetate. nih.govlongdom.org These reactions have been successfully catalyzed by various agents, including lipase (B570770) from Aspergillus niger, highlighting the potential for green chemistry approaches. nih.gov

Furthermore, nano-organocatalysts, such as nano-ferrite supported glutathione, have been employed to promote the MCR of phthalic anhydride (B1165640), hydrazine (B178648) hydrate (B1144303), aldehydes, and active methylene (B1212753) compounds to yield phthalazine-trione and -dione derivatives under solvent-free conditions. thieme-connect.com An electrochemical method for the synthesis of nanosized particles of phthalazine derivatives has also been reported, utilizing a one-pot MCR of phthalhydrazide, malononitrile, and aldehydes. analchemres.orgiau.ir These examples collectively suggest that the phthalazine core is a robust scaffold for the construction of diverse molecular frameworks through MCRs, indicating a strong potential for the inclusion of this compound in similar synthetic strategies.

MCR Catalyst/Method Reactants Product Class Key Advantages
Lipase from Aspergillus nigerAldehydes, malononitrile, phthalhydrazide nih.gov1H-Pyrazolo[1,2-b]phthalazine-5,10-diones nih.govEnvironmentally friendly, good yields. nih.gov
Nano-Ferrite Supported GlutathionePhthalic anhydride, hydrazine hydrate, aldehydes, active methylene compounds thieme-connect.comPhthalazine-trione and -dione derivatives thieme-connect.comReusable catalyst, solvent-free, high yields. thieme-connect.com
Electro-Organic SynthesisPhthalhydrazide, malononitrile, aldehydes analchemres.orgiau.irNanosized particles of phthalazine derivatives analchemres.orgiau.irHigh yields, short reaction time. analchemres.org

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Host-guest chemistry, a central concept in this field, involves the specific binding of a "guest" molecule within the cavity of a "host" molecule.

There are no direct reports on the application of this compound in supramolecular chemistry or host-guest interactions. However, the broader family of phthalazine derivatives has shown potential in this area. For instance, 1H-indazolo[1,2-b]phthalazinediones (IPDs) are noted for their applications in self-assembly, molecular recognition, and the formation of functional materials. rsc.org The synthesis of tetrasubstituted IPDs with three-dimensional turbine-type structures has been reported, with their potential application in supramolecular chemistry being an active area of investigation. rsc.org The unique 3D structure of these molecules suggests they could act as hosts or participate in the formation of complex supramolecular assemblies. rsc.org

In a different context, β-cyclodextrin, a well-known host molecule in supramolecular chemistry, has been used as a catalyst for the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives in water. acs.org This highlights the interaction of the phthalazine synthetic pathway with established supramolecular systems. The aromatic nature of the phthalazine ring in this compound suggests a potential for π-π stacking interactions, which are crucial in the formation of supramolecular structures.

Integration into Advanced Functional Materials (e.g., Optoelectronic Devices, Sensors)

Advanced functional materials are designed to possess specific properties for applications in areas like electronics, optics, and sensing. The electronic and photophysical properties of organic molecules can be tuned by modifying their chemical structure, making them attractive candidates for these applications.

While specific data on the integration of this compound into functional materials is not available, the phthalazine core is recognized as a promising scaffold for optoelectronic applications. nih.govmdpi.com Reviews have highlighted that pyridazine (B1198779) and phthalazine derivatives are of interest as highly fluorescent materials and for the development of sensors. nih.govmdpi.com For example, the synthesis of phthalazine-based push-pull heterocyclic systems for use in dye-sensitized solar cells (DSSC) has been explored. sciforum.net The donor-π-acceptor (D-π-A) architecture of these molecules is a common strategy for creating materials with desirable photophysical properties. sciforum.net

Furthermore, quantum chemical calculations on certain phthalazine derivatives have been performed to understand their optoelectronic structure and properties. mdpi.com Such theoretical studies are crucial for the rational design of new materials. The presence of the electron-rich ethoxy groups and the aromatic phthalazine core in this compound suggests that it could possess interesting electronic properties that may be harnessed in the design of novel optoelectronic devices or chemical sensors, though experimental validation is required.

Role in Polymer Chemistry and Nanomaterials

The incorporation of heterocyclic moieties into polymers can impart unique thermal, mechanical, and electronic properties to the resulting materials. Similarly, the formulation of organic compounds into nanomaterials can enhance their performance in various applications.

Direct research on the use of this compound in polymer chemistry or nanomaterials has not been reported. However, the phthalazine unit has been successfully integrated into macromolecular structures. For example, poly(aryl ether phthalazine)s have been synthesized and their physical properties studied, demonstrating that the phthalazine ring can be a constituent of high-performance polymers. acs.org

Mechanistic Investigations of Reactions Involving 1,4 Diethoxyphthalazine

Elucidation of Reaction Mechanisms in the Synthesis of 1,4-Diethoxyphthalazine9.2. Mechanistic Pathways of its Chemical Transformations9.3. Kinetic Studies and Determination of Rate Laws for Key Reactions9.4. Thermodynamic Studies and Determination of Activation Parameters9.5. Isotopic Labeling Experiments to Probe Reaction Intermediates and Transition States9.6. Spectroscopic Monitoring of Reaction Progress and Intermediate Species

Further experimental research is required to investigate and document the mechanistic aspects of reactions involving 1,4-Diethoxyphthalazine.

Q & A

Q. What are the critical parameters to optimize during the synthesis of 1,4-diethoxyphthalazine to ensure high yield and purity?

Answer: Key parameters include:

  • Temperature control : Maintaining precise temperatures during reaction steps (e.g., 80°C for sulfur solution preparation and 5°C for diazonium salt formation) to prevent side reactions .
  • Reagent ratios : Adjusting stoichiometric ratios of precursors (e.g., nitro derivatives, ethanol, and urea) to minimize impurities .
  • Purification methods : Using recrystallization with ethanol-water mixtures to isolate high-purity crystals .
    Example Table: Synthesis Optimization Parameters
ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature75–85°CPrevents decomposition
Ethanol Concentration30–40% (v/v)Enhances solubility
Recrystallization SolventEthanol:H₂O (3:1)Improves crystal purity

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • HPLC-DAD : Use a C18 column with acetonitrile-buffer (pH 5) mobile phase for separation, monitoring at 237 nm for optimal detection .
  • NMR Spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm ethoxy group substitution patterns and aromatic proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • First Aid Measures :
    • Skin Contact : Wash with soap/water; seek medical attention if irritation persists .
    • Inhalation : Move to fresh air; monitor for respiratory distress .
  • Ventilation : Use fume hoods to minimize vapor exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing this compound derivatives?

Answer:

  • Cross-Validation : Compare NMR, HPLC, and MS data to identify inconsistencies (e.g., unexpected peaks due to solvates or tautomers).
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and match experimental results .
  • Controlled Experiments : Repeat syntheses under inert atmospheres to rule out oxidation artifacts .

Q. What computational strategies are recommended for studying the electronic properties of this compound?

Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps and charge distribution.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in ethanol/water systems .
    Example Table: Computational Parameters
MethodBasis SetApplication
B3LYP6-31G(d)Electronic structure analysis
Molecular DynamicsOPLS-AASolvent interaction modeling

Q. How can interdisciplinary approaches enhance the application of this compound in materials science?

Answer:

  • Coordination Chemistry : Investigate metal-binding properties for catalyst design (e.g., with Cu²⁺ or Fe³⁺) .
  • Photophysical Studies : Measure fluorescence quantum yields to assess potential in optoelectronic devices.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability for high-temperature applications .

Q. What methodologies are effective for addressing low reproducibility in this compound synthesis?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., pH, stirring rate) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real-time .
  • Batch Consistency : Standardize reagent sources and storage conditions (e.g., anhydrous solvents) .

Q. How can researchers leverage literature search strategies to identify understudied applications of this compound?

Answer:

  • Database Searches : Use synonyms (e.g., CAS 27294-37-7) in SciFinder and PubMed, filtering for "synthesis," "derivatives," and "applications" .
  • Gray Literature : Review patents and conference proceedings for industrial uses (e.g., photoresist additives) .
  • Toxicology Data : Cross-reference EPA reports to assess environmental or biomedical relevance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.